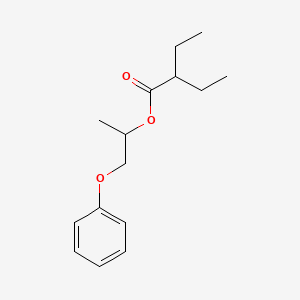

1-Phenoxypropan-2-yl 2-ethylbutanoate

Description

1-Phenoxypropan-2-yl 2-ethylbutanoate is an ester derivative characterized by a phenoxypropan-2-yl backbone linked to a 2-ethylbutanoate group. Its molecular formula is C16H22O3 (calculated based on structural analogs in ).

Properties

CAS No. |

5436-73-7 |

|---|---|

Molecular Formula |

C15H22O3 |

Molecular Weight |

250.33 g/mol |

IUPAC Name |

1-phenoxypropan-2-yl 2-ethylbutanoate |

InChI |

InChI=1S/C15H22O3/c1-4-13(5-2)15(16)18-12(3)11-17-14-9-7-6-8-10-14/h6-10,12-13H,4-5,11H2,1-3H3 |

InChI Key |

IIYMLQQDPSKCLN-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)C(=O)OC(C)COC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Classical Esterification Method

The most straightforward and commonly used method to prepare this compound is the esterification reaction between 1-phenoxypropan-2-ol (the alcohol component) and 2-ethylbutanoic acid (the acid component). This process typically involves:

- Catalysts: Strong acid catalysts such as sulfuric acid or p-toluenesulfonic acid.

- Conditions: Reflux conditions to drive the reaction to completion.

- Process: The acid and alcohol are combined in the presence of the acid catalyst, and the mixture is heated under reflux. Water formed during the reaction is continuously removed to shift the equilibrium toward ester formation.

- Purification: The crude product is purified by standard techniques such as extraction, washing, drying, and column chromatography to obtain the pure ester.

This method is scalable and widely used in both laboratory and industrial settings. Industrial processes may employ continuous flow reactors and solid acid catalysts to improve efficiency and yield.

Data Table: Summary of Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 1-Phenoxypropan-2-yl 2-ethylbutanoate undergoes several types of chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to 1-phenoxypropan-2-ol and 2-ethylbutanoic acid.

Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

Transesterification: The ester can undergo transesterification reactions with other alcohols to form different esters.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Transesterification: Alcohols in the presence of a strong acid or base catalyst.

Major Products Formed:

Hydrolysis: 1-Phenoxypropan-2-ol and 2-ethylbutanoic acid.

Reduction: 1-Phenoxypropan-2-ol and 2-ethylbutanol.

Transesterification: Various esters depending on the alcohol used.

Scientific Research Applications

1-Phenoxypropan-2-yl 2-ethylbutanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of other organic compounds, particularly in the production of fragrances and flavors.

Biology: The compound can be used in studies involving esterases, enzymes that hydrolyze esters, to understand their mechanism of action and substrate specificity.

Medicine: Research into the pharmacokinetics and metabolism of ester-based drugs often involves compounds like this compound as model substrates.

Industry: It is used in the formulation of perfumes, cosmetics, and food flavorings due to its pleasant odor

Mechanism of Action

The mechanism of action of 1-phenoxypropan-2-yl 2-ethylbutanoate primarily involves its hydrolysis by esterases. These enzymes catalyze the cleavage of the ester bond, resulting in the formation of 1-phenoxypropan-2-ol and 2-ethylbutanoic acid. The hydrolysis process involves the nucleophilic attack of water on the carbonyl carbon of the ester, followed by the formation of a tetrahedral intermediate and subsequent breakdown to the final products .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key analogs are compared based on substituent positions, ester groups, and molecular complexity:

*Structural data for the target compound is inferred from analogs; †CAS number from .

Key Observations:

- Ester Chain Impact: Longer ester chains (e.g., pentanoate in C18H26O3) increase molecular weight and lipophilicity compared to 2-ethylbutanoate.

- Substituent Position: Phenoxy groups at the 2- or 4-position (e.g., vs.

- Phenyl vs. Alkyl Backbones: Ethyl 2-ethylbutanoate lacks the phenoxypropan-2-yl group, resulting in lower molecular complexity and volatility .

Physicochemical Properties

- Lipophilicity: Phenoxypropan-2-yl derivatives (e.g., C16H22O3 and C21H26O3) are more lipophilic than simpler esters like ethyl 2-ethylbutanoate (logP ~2.5 estimated for C8H16O2).

- Stability: Branched esters (e.g., 2-ethylbutanoate) may exhibit enhanced hydrolytic stability compared to linear chains (e.g., pentanoate) due to steric hindrance.

- Solubility : Polar esters (e.g., acetate in C12H16O2) likely have higher aqueous solubility than bulkier analogs.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-Phenoxypropan-2-yl 2-ethylbutanoate, and what analytical techniques are critical for confirming its purity and structure?

- Methodological Answer : The synthesis typically involves esterification between 1-phenoxypropan-2-ol and 2-ethylbutanoic acid under acid catalysis (e.g., H₂SO₄). Purification via fractional distillation or preparative HPLC is recommended to isolate the ester. Structural confirmation requires a combination of H/C NMR (to verify ester linkage and substituent positions), FT-IR (for carbonyl and ether group identification), and high-resolution mass spectrometry (HRMS) for molecular weight validation. Purity assessment should employ GC-MS or HPLC-UV with calibration against certified reference standards .

Q. What are the recommended storage conditions to ensure the long-term stability of this compound, and which degradation products should be monitored?

- Methodological Answer : Store the compound in amber glass vials under inert gas (N₂/Ar) at 4°C to minimize hydrolysis and photodegradation. Accelerated stability studies (40°C/75% RH) combined with HPLC-UV monitoring can identify degradation pathways. Key degradation products include 1-phenoxypropan-2-ol (hydrolysis byproduct) and 2-ethylbutanoic acid. Quantify these using validated chromatographic methods with internal standards (e.g., deuterated analogs) to ensure accuracy .

Q. Which spectroscopic methods are most reliable for quantifying trace impurities in this compound, and what validation parameters are essential?

- Methodological Answer : GC-MS (for volatile impurities) and HPLC-PDA (for non-volatile residues) are preferred. Validate methods by determining limits of detection (LOD) and quantification (LOQ) via signal-to-noise ratios (S/N ≥ 3 for LOD; S/N ≥ 10 for LOQ). Include spike-and-recovery tests using impurities like unreacted starting materials or side products (e.g., diesters). Cross-validate with NMR spectroscopy for structural confirmation of unknown peaks .

Advanced Research Questions

Q. How does the steric hindrance of the 2-ethylbutanoate moiety influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Perform kinetic studies comparing reaction rates with analogs (e.g., methyl or tert-butyl esters) under controlled conditions (solvent polarity, temperature). Use density functional theory (DFT) calculations to model transition states and quantify steric effects via Tolman cone angles or Sterimol parameters. Experimental validation via F NMR (if using fluorinated nucleophiles) or X-ray crystallography of intermediates can resolve mechanistic ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.